8-Methylquinolin-4(1H)-one
Overview
Description
8-Methylquinolin-4(1H)-one is an organic compound with the molecular formula C10H9NO It is a derivative of quinoline, characterized by a methyl group at the 8th position and a keto group at the 4th position
Mechanism of Action
Target of Action
The primary targets of 8-Methylquinolin-4(1H)-one are currently under investigation. It is a specialty product used for proteomics research applications .
Biochemical Pathways
Quinoline derivatives have been found to have anti-influenza virus activities . They can interact well with ribonucleoprotein and inhibit the PA−PB1 subunit of RNA polymerase .
Result of Action
Quinoline derivatives have demonstrated significant anti-influenza virus activities against different influenza virus strains .
Biochemical Analysis
Biochemical Properties
8-Methylquinolin-4(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins, influencing their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression by binding to transcription factors or interacting with DNA, resulting in changes in the production of proteins that are crucial for cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can alter the enzyme’s conformation and activity, affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can interact with DNA and transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound in different cellular compartments. For example, this compound can be transported into cells via membrane transporters and bind to intracellular proteins, affecting its distribution and activity within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound in subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 8-methylquinolin-4-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
Scientific Research Applications
8-Methylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Methylquinoline: Similar in structure but lacks the keto group at the 4th position.
4-Methylquinolin-8-ol: Has a hydroxyl group instead of a keto group at the 4th position.
Quinoline: The parent compound without any methyl or keto substitutions.
Uniqueness
8-Methylquinolin-4(1H)-one is unique due to the presence of both a methyl group at the 8th position and a keto group at the 4th position, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
8-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTISUYZVEWQIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510356 | |
Record name | 8-Methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-44-2 | |
Record name | 8-Methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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